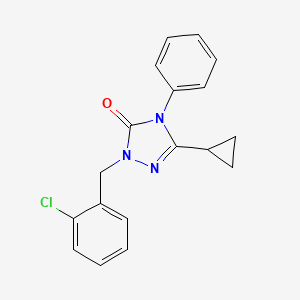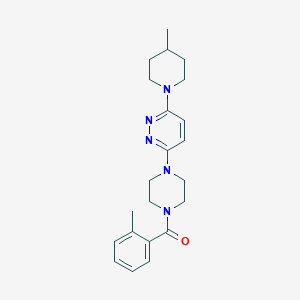
1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 2-chlorobenzyl group and a phenyl group as substituents on the triazole ring, as well as a cyclopropyl group. The structure of related triazole compounds has been studied, revealing insights into their molecular conformation and potential interactions .
Synthesis Analysis
While the specific synthesis of "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is not detailed in the provided papers, similar triazole derivatives have been synthesized through various methods. For instance, substituted benzazepines, which share some structural features with triazoles, were prepared by cyclization of amino alcohols followed by demethylation . Another method involved the condensation of tris(2-chlorobenzyl)tin hydroxide with 3-mercapto-1,2,4-triazole . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives has been characterized using crystallography. For example, the crystal structure of a related compound, 4-(2-chlorobenzyl)-5-phenyl-1,2,4-triazole, showed that the triazole ring is planar and forms distinct dihedral angles with the attached phenyl rings . This information can be useful in predicting the molecular conformation of "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" and understanding its potential reactivity and interactions.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be inferred from studies on similar compounds. For instance, 3-{4'-(Chlorobenzyloxy)-phenyl}-4-amino-5-mercapto-1,2,4-triazoles were reacted with various reagents to yield a range of heterocyclic compounds . This suggests that the triazole moiety in the compound of interest may also be amenable to various chemical transformations, potentially leading to a diverse array of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. However, the intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the solid-state packing of these molecules, as seen in the crystal structures of related compounds . These interactions can affect properties such as solubility, melting point, and stability, which are important considerations in the development and application of new chemical entities.
Applications De Recherche Scientifique
Related Scientific Research Applications
While direct information on "1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is not available, the examination of organochlorines and phenols in scientific research reveals their widespread presence in the environment and their potential impacts on human health. Studies have focused on the detection, effects, and management of similar compounds in various settings, including:
- Environmental Monitoring and Public Health : Research has extensively documented the presence of organochlorine pesticides, PCBs (polychlorinated biphenyls), and phenolic compounds in environmental samples and human specimens, highlighting concerns about their persistence and bioaccumulation (Kunisue et al., 2004; Sudaryanto et al., 2006). These studies contribute to understanding the environmental distribution and health implications of such chemicals.
- Exposure and Risk Assessment : Studies have assessed human exposure to organochlorines and phenols through biomonitoring of compounds in human milk, urine, and blood, providing essential data for risk assessment and regulatory purposes (Fromme et al., 2014; Berger et al., 2018). This research helps identify exposure sources and potential health risks, particularly to vulnerable populations such as pregnant women and children.
- Toxicology and Health Effects : Investigations into the health effects of exposure to these compounds, including their potential role as endocrine disruptors and impact on developmental and reproductive health, contribute to the broader understanding of chemical safety and human health protection (Deierlein et al., 2017; Watkins et al., 2015).
These studies, while not directly addressing the specific compound , underscore the importance of scientific research in understanding the environmental presence, human exposure, and health effects of chemical compounds. They also highlight the need for ongoing research to inform public health guidelines, regulatory policies, and mitigation strategies.
For further details on these studies, the following references provide comprehensive insights:
- Persistent organochlorines in human breast milk collected from primiparae in Dalian and Shenyang, China (Kunisue et al., 2004)
- Specific accumulation of organochlorines in human breast milk from Indonesia: levels, distribution, accumulation kinetics and infant health risk (Sudaryanto et al., 2006)
- Organophosphate flame retardants and plasticizers in the air and dust in German daycare centers and human biomonitoring in visiting children (Fromme et al., 2014)
- Associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women in Puerto Rico (Watkins et al., 2015)
- Phenol Concentrations During Childhood and Subsequent Measures of Adiposity Among Young Girls (Deierlein et al., 2017)
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-9-5-4-6-14(16)12-21-18(23)22(15-7-2-1-3-8-15)17(20-21)13-10-11-13/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWCCIKLDPLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)



![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)

![6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2515793.png)
